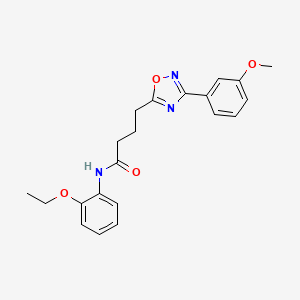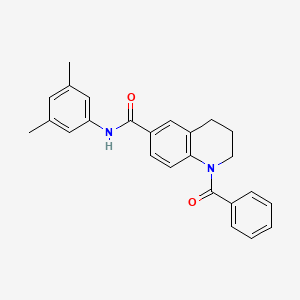
2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide, also known as N-(1-phenylethyl)-2-(cyclohexylsulfamoyl)acetamide (PESCA), is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. PESCA is a sulfonamide derivative that has been synthesized using a simple and efficient method.
Aplicaciones Científicas De Investigación
PESCA has been studied for its potential therapeutic properties in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PESCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that PESCA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, PESCA has been shown to protect neurons from oxidative stress and improve cognitive function.
Mecanismo De Acción
The mechanism of action of PESCA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. PESCA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. PESCA also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
PESCA has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, PESCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that PESCA can reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. Neurodegenerative disease research has shown that PESCA can protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PESCA has several advantages for lab experiments, including its high purity, stability, and low toxicity. PESCA is also easy to synthesize using a simple and efficient method. However, one limitation of PESCA is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
For PESCA research include investigating its potential as a chemotherapeutic agent, its ability to treat chronic inflammatory diseases, and its ability to protect against neurodegeneration.
Métodos De Síntesis
The synthesis of PESCA involves the reaction of 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamidecyclohexylbenzenesulfonamide with 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields PESCA as a white solid with a high purity of over 95%.
Propiedades
IUPAC Name |
1-benzoyl-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-13-18(2)15-22(14-17)26-24(28)21-10-11-23-20(16-21)9-6-12-27(23)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWWBNJMLFFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

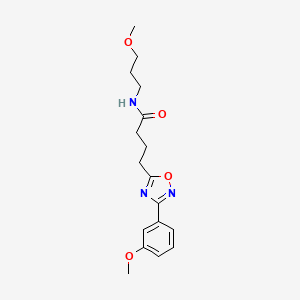
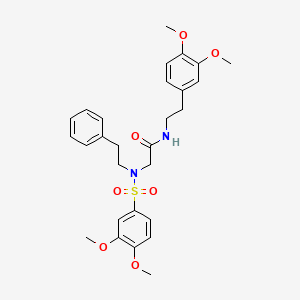

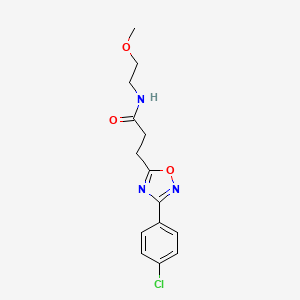
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
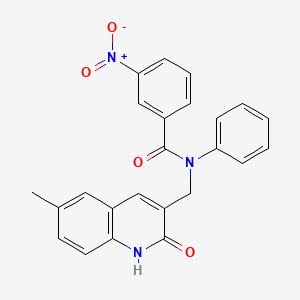
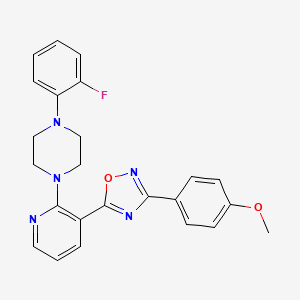
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)





